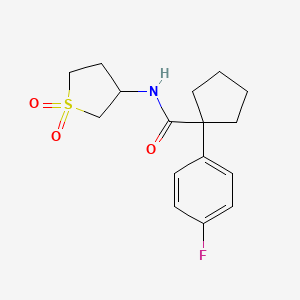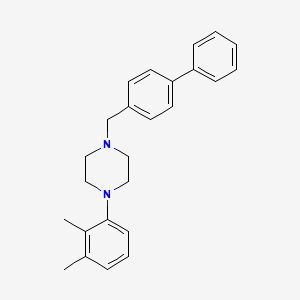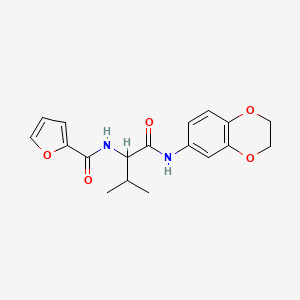![molecular formula C17H15BrN2O2 B6123494 3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B6123494.png)
3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group and a dimethylphenoxy group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or oxadiazole ring.
Reduction: Reduction reactions could target the bromophenyl group, potentially converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include oxidized derivatives of the phenyl or oxadiazole ring.
Reduction: Reduced derivatives, such as the conversion of the bromophenyl group to a phenyl group.
Substitution: Substituted derivatives where the bromine atom is replaced by another functional group.
Scientific Research Applications
Chemistry
In chemistry, 3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the oxadiazole ring and the bromophenyl group.
Medicine
Potential medicinal applications could include the development of new pharmaceuticals targeting specific biological pathways. The compound’s structure may allow it to interact with enzymes or receptors in the body.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring and the bromophenyl group could play key roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
- 3-(4-fluorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
- 3-(4-methylphenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole
Uniqueness
The presence of the bromine atom in 3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole may impart unique reactivity and biological activity compared to its analogs with different substituents on the phenyl ring. This could make it particularly useful in specific chemical reactions or biological applications.
Properties
IUPAC Name |
3-(4-bromophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O2/c1-11-7-12(2)9-15(8-11)21-10-16-19-17(20-22-16)13-3-5-14(18)6-4-13/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXNJLUGVTMQTHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![3-[(4-methylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B6123418.png)
![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)

![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxo-3-pyrrolidinyl]-2-methoxyacetamide](/img/structure/B6123463.png)
![3-(4-chlorobenzyl)-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6123467.png)
![2-[Di(propan-2-yloxy)phosphoryl-(naphthalen-2-ylamino)methyl]phenol](/img/structure/B6123472.png)
![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-(2-hydroxyphenyl)-4-quinolinecarbohydrazide](/img/structure/B6123484.png)

![1-(cyclohexylmethyl)-3-hydroxy-3-[(isopropylamino)methyl]-2-piperidinone](/img/structure/B6123509.png)

![5-{4-[(1-methyl-1H-imidazol-2-yl)methyl]-1-piperazinyl}-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B6123517.png)
